4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid
CAS No.: 70596-90-6
Cat. No.: VC3838698
Molecular Formula: C17H15ClO3
Molecular Weight: 302.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70596-90-6 |
|---|---|
| Molecular Formula | C17H15ClO3 |
| Molecular Weight | 302.7 g/mol |
| IUPAC Name | 4-(4-chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C17H15ClO3/c1-11-2-4-12(5-3-11)15(17(20)21)10-16(19)13-6-8-14(18)9-7-13/h2-9,15H,10H2,1H3,(H,20,21) |
| Standard InChI Key | KWNBDPJHEKVDAW-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O |
| Canonical SMILES | CC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features:
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4-Chlorophenyl group: A benzene ring substituted with a chlorine atom at the para position, contributing to electron-withdrawing effects.
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4-Methylphenyl group: A toluene-derived moiety providing steric bulk and moderate electron-donating characteristics.
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4-Oxobutanoic acid: A four-carbon chain with a ketone (C=O) and terminal carboxylic acid (-COOH) group, enabling diverse reactivity.
Physical Properties
Key physicochemical parameters are summarized below:
| Property | Value | Source |
|---|---|---|
| Melting Point | 185–188°C | |
| Boiling Point (predicted) | 506.1 ± 50.0°C | |
| Density (predicted) | 1.270 ± 0.06 g/cm³ | |
| pKa (predicted) | 3.80 ± 0.10 | |
| Molecular Weight | 302.75 g/mol |
The low pKa suggests moderate acidity, likely due to stabilization of the deprotonated carboxylate via resonance . The high melting point indicates strong intermolecular interactions, possibly hydrogen bonding between carboxylic acid groups.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A multi-step synthetic route is typically employed:
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Claisen Condensation:
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Reacting 4-chloroacetophenone with methyl 4-methylphenylacetate in the presence of sodium ethoxide yields the β-keto ester intermediate.
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Reaction Conditions: Ethanol solvent, reflux (78°C), 12–24 hours.
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Hydrolysis and Decarboxylation:
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Acidic hydrolysis (HCl, H₂O) converts the ester to the carboxylic acid.
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Subsequent heating induces decarboxylation, forming the final product.
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Typical Yield: 65–72% after purification via recrystallization (ethanol/water) .
Industrial Manufacturing
Optimized processes involve:
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Continuous Flow Reactors: Enhance heat transfer and reduce reaction time.
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Catalytic Systems: Lewis acids (e.g., ZnCl₂) improve condensation efficiency.
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Green Chemistry Approaches: Solvent-free conditions under microwave irradiation reduce environmental impact .
Chemical Reactivity and Derivative Formation
Functional Group Transformations
The compound undergoes characteristic reactions of ketones and carboxylic acids:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Esterification | SOCl₂ → ROH | Methyl/ethyl esters |
| Ketone Reduction | NaBH₄, EtOH | Secondary alcohol derivative |
| Aromatic Substitution | HNO₃/H₂SO₄ (nitration) | Nitro-substituted analog |
Structural Analogues
Notable derivatives include:
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Methyl 4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoate (CAS: 70596-91-7): Ester form with improved lipid solubility .
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4-(4-Chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoic acid: Bulkier isopropyl group alters steric interactions .
Industrial and Research Applications
Chemical Intermediate
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Pharmaceuticals: Precursor for non-steroidal anti-inflammatory drug (NSAID) candidates.
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Agrochemicals: Building block for herbicides targeting acetolactate synthase .
Material Science
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Coordination Polymers: Carboxylate groups bind metal ions (e.g., Zn²⁺, Cu²⁺), forming porous frameworks for gas storage .
Research Challenges and Future Directions
Limitations in Current Knowledge
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In Vivo Pharmacokinetics: No data on absorption, distribution, or metabolism.
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Ecotoxicological Impact: Long-term environmental persistence unstudied.
Proposed Studies
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QSAR Modeling: Correlate substituent effects with bioactivity.
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Target Identification: Proteomic screening to identify binding partners.
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